molecular formula C20H31N3O6 B2884592 Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate CAS No. 2007915-96-8

Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate

Cat. No. B2884592
M. Wt: 409.483
InChI Key: TUHVMPYFKAHZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of imidazo[4,5-c]pyridine, which is a type of heterocyclic aromatic organic compound . The “Di-tert-butyl” indicates the presence of two tert-butyl groups, and “2-(2-ethoxy-2-oxoethyl)” suggests an ethoxy group attached to a carbonyl group .


Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the ethoxy and carbonyl groups could make it reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Crystal Structure Analysis Research on imidazo[1,2-a]pyridine derivatives, such as the study of crystal structures and Hirshfeld surface analysis, provides foundational knowledge for understanding the molecular architecture and intermolecular interactions of these compounds. Such analyses are crucial for designing materials with desired physical and chemical properties (Dhanalakshmi et al., 2018).

Synthetic Applications The synthesis and characterization of related compounds have broad implications for developing new pharmaceuticals and materials. For instance, the metal-free site-specific hydroxyalkylation of imidazo[1,2-a]pyridines showcases innovative methods for modifying these compounds, expanding their utility in synthetic chemistry (Jin et al., 2019). Another example is the use of di-tert-butyl ethynylimidodicarbonate for the β-aminoethylation of organic electrophiles, demonstrating the versatility of related reagents in synthesizing complex molecules (Beveridge et al., 2020).

Material Science and Nanoparticle Synthesis The study of precursor structural influences on the final ZnO nanoparticle morphology highlights the role of zinc alkoxy alkyl precursors in determining nanoparticle characteristics. This research underlines the importance of precursor selection in materials science, particularly in the synthesis of nanoparticles with specific applications in mind (Boyle et al., 2004).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

ditert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O6/c1-8-27-16(24)11-15-21-13-9-10-22(17(25)28-19(2,3)4)12-14(13)23(15)18(26)29-20(5,6)7/h8-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHVMPYFKAHZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1C(=O)OC(C)(C)C)CN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate

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